2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
Description
Chemical Identity and Nomenclature
Bisphenol M is characterized by a diphenylpropane backbone substituted with methyl groups at the 3,5-positions of each phenolic ring. Its systematic IUPAC name is 4,4'-(1,3-phenylenediisopropylidene)bisphenol , reflecting the isopropylidene bridge connecting two 3,5-dimethyl-4-hydroxyphenyl groups.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 13595-25-0 |
| Molecular Formula | C₂₄H₂₆O₂ |
| Molecular Weight | 346.46 g/mol |
| Common Synonyms | Tetramethylbisphenol A, 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene |
The compound’s nomenclature often varies in industrial contexts, with "Bisphenol M" being the most widely recognized trivial name.
Historical Background and Discovery
Bisphenol M was first synthesized in the late 20th century as part of efforts to develop thermally stable and processable alternatives to conventional bisphenols like Bisphenol A (BPA). The condensation of 2,6-dimethylphenol with acetone under acidic catalysis (e.g., sulfuric acid) emerged as a key synthetic route. This method, optimized for high yields (>94%), enabled scalable production.
The compound gained prominence in the 2000s due to its utility in high-performance polycarbonates and phthalonitrile resins . Its adoption was driven by the need for materials with enhanced thermal stability and optical properties, particularly in aerospace and electronics industries.
Structural Characteristics and Physical Properties
Bisphenol M’s structure features two phenolic rings linked by a 1,3-diisopropylidene bridge, with methyl groups at the 3,5-positions (Figure 1). This arrangement confers rigidity and symmetry, influencing its physicochemical behavior.
Physical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 135–139°C | |
| Boiling Point | 495.9°C (predicted) | |
| Density | 1.107 g/cm³ | |
| Refractive Index | 1.595 | |
| Solubility | Methanol, DMSO |
Spectroscopic characterization reveals distinct infrared (IR) absorption bands at 3350 cm⁻¹ (O–H stretch) and 1600 cm⁻¹ (aromatic C=C), while nuclear magnetic resonance (¹H NMR ) spectra show peaks at δ 2.2 ppm (methyl groups) and δ 6.7 ppm (aromatic protons). Mass spectrometry confirms the molecular ion peak at m/z 346.193.
Significance in Scientific Research and Industry
Bisphenol M’s applications span multiple domains due to its unique properties:
Polymer Science
- Polycarbonates : BPM-based copolymers exhibit superior thermal stability (glass transition temperatures >150°C) and mechanical strength compared to BPA analogs. For example, tetramethylbisphenol A copolycarbonates demonstrate 20% higher tensile modulus.
- Phthalonitrile Resins : BPM serves as a precursor for bisphenol M diphthalonitrile (BMPN) , a resin with exceptional thermal resistance (>400°C) used in aerospace composites.
Properties
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJUOZPKKHIEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97700-62-4 | |
| Record name | Poly[oxy(2,6-dimethyl-1,4-phenylene)], ω,ω′-(1-methylethylidene)bis[α-hydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97700-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8047973 | |
| Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |
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Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |
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CAS No. |
5613-46-7 | |
| Record name | 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 4,4'-(1-methylethylidene)bis(2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005613467 | |
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| Record name | 5613-46-7 | |
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| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |
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| Record name | 4,4'-isopropylidenedi-2,6-xylol | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can be synthesized through the condensation reaction of acetone with 2,6-dimethylphenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in large-scale reactors using optimized conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Polymer Synthesis
One of the primary applications of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane is in the synthesis of high-performance polymers and resins. It acts as a monomer in the production of polycarbonate and epoxy resins, which are valued for their strength, thermal stability, and resistance to impact.
In biological research, this compound has been investigated for its potential endocrine-disrupting effects. Studies have shown that it can bind to estrogen receptors and may exhibit both agonistic and antagonistic activities depending on the concentration and context.
Case Study: Estrogen Receptor Binding
A study screened several bisphenol-related compounds for their binding affinity to estrogen receptors. The findings indicated that this compound demonstrated significant binding affinity (IC50 values around 5.75 nM), suggesting its potential role as an endocrine disruptor .
Medical Applications
This compound is also being explored for use in drug delivery systems and as a component in medical devices due to its biocompatibility and mechanical properties. Its ability to form stable polymers makes it suitable for applications where durability and resistance to environmental degradation are critical.
Table 2: Medical Applications of this compound
| Application | Description |
|---|---|
| Drug Delivery Systems | Used in the formulation of biodegradable carriers |
| Medical Devices | Components in implants and prosthetics |
| Coatings | Antimicrobial coatings for surgical instruments |
Industrial Applications
In industrial settings, this compound is utilized in the production of flame retardants, coatings, and adhesives. Its chemical structure allows it to impart fire-resistant properties to materials without compromising mechanical integrity.
Case Study: Flame Retardant Properties
Research has demonstrated that polymers derived from this compound exhibit enhanced flame retardancy compared to conventional materials. This characteristic is particularly valuable in industries such as construction and automotive manufacturing where fire safety is paramount.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane involves its interaction with various molecular targets and pathways. The hydroxyl groups on the aromatic rings can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
TMBPA belongs to the bisphenol family, sharing a propane-2,2-diyl backbone with derivatives differing in substituents on the aromatic rings. Key analogs include:
Key Observations :
- Steric Effects : TMBPA’s 3,5-dimethyl groups increase steric hindrance compared to BPA, reducing rotational freedom and enhancing polymer rigidity .
- Halogenation : Halogenated analogs (TBBPA, TCBPA) exhibit higher molecular weights and flame-retardant properties due to bromine/chlorine substituents but raise environmental persistence concerns .
Key Findings :
Environmental and Regulatory Considerations
- Halogenated Analogs : TBBPA and TCBPA are persistent organic pollutants (POPs) with bioaccumulation risks, whereas TMBPA’s environmental impact remains less studied .
Biological Activity
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly referred to as TMBPA, is a bisphenol derivative that has garnered attention due to its potential biological activities. This compound is structurally similar to bisphenol A (BPA) and has been studied for its interactions with various biological targets, particularly estrogen receptors and steroidogenic enzymes. This article reviews the biological activity of TMBPA, highlighting its mechanisms of action, inhibitory effects on specific enzymes, and relevant case studies.
Chemical Structure
TMBPA is characterized by its unique chemical structure, which includes two hydroxymethyl phenyl groups connected by a propane bridge. The molecular formula is CHO, and it possesses significant lipophilicity due to the presence of multiple methyl groups.
Estrogen Receptor Interaction
TMBPA has been shown to interact with estrogen receptors (ERα and ERβ). Studies indicate that TMBPA exhibits agonistic activity towards ERα, similar to BPA. In competitive binding assays, TMBPA demonstrated a binding affinity comparable to that of BPA, suggesting it may act as an endocrine disruptor by mimicking estrogenic activity .
Table 1: Binding Affinities of Bisphenol Compounds to ERα
| Compound | IC50 (nM) |
|---|---|
| This compound | 10.5 |
| Bisphenol A | 25.0 |
| Bisphenol C | 2.81 |
Inhibition of 11β-Hydroxysteroid Dehydrogenase
Recent research has highlighted TMBPA's role as an inhibitor of human and rat 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the metabolism of cortisol and cortisone. TMBPA exhibited mixed/competitive inhibition with IC50 values significantly lower than those of other BPA analogues .
Table 2: Inhibitory Potency of BPA Analogues on 11β-HSD1
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.75 |
| Bisphenol A | 0.78 |
| Bisphenol G | 5.06 |
Study on Estrogenic Activity
A study evaluated the estrogenic activity of TMBPA alongside other bisphenols using reporter-gene assays. Results indicated that TMBPA induced transcriptional activity in ERα-expressing cells at concentrations ranging from 0.1 µM to 10 µM, correlating with its binding affinity .
Study on Enzyme Inhibition
In another investigation focusing on the inhibition of human and rat 11β-HSD1, TMBPA was found to inhibit the enzyme effectively with an IC50 value of 0.75 µM, demonstrating its potential as a therapeutic target for conditions related to cortisol metabolism . Molecular docking studies revealed that TMBPA binds effectively at the active site of the enzyme, forming stabilizing interactions that contribute to its inhibitory potency.
Discussion
The biological activity of TMBPA underscores its potential implications in endocrine disruption and metabolic regulation. Its structural similarity to BPA suggests that it could share similar health risks associated with hormone modulation. The findings regarding its interaction with estrogen receptors and inhibition of steroidogenic enzymes highlight the need for further research into its safety profile and potential therapeutic applications.
Q & A
Q. What are the recommended laboratory methods for synthesizing 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane?
The compound can be synthesized via phase-transfer catalyzed polymerization. For example, 4-bromo-2,6-dimethylphenol is polymerized in the presence of this compound under phase-transfer conditions using catalysts like quaternary ammonium salts. Reaction parameters such as temperature (typically 60–80°C), solvent (e.g., toluene/water biphasic systems), and stoichiometric ratios of monomers must be optimized to control molecular weight and purity .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors; work in a fume hood.
- Storage: Store in a cool, dry place (<25°C) away from oxidizers. Use airtight containers to prevent moisture absorption. Stability data indicate no decomposition under recommended conditions, but long-term storage should be avoided to minimize degradation risks .
Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?
- NMR Spectroscopy: H and C NMR can confirm the phenolic proton environment (δ 6.5–7.0 ppm) and methyl/propane backbone signals.
- FT-IR: Peaks at ~3350 cm (O-H stretch) and 1600 cm (aromatic C=C) are diagnostic.
- HPLC-MS: Reverse-phase HPLC with UV detection (λ = 280 nm) and mass spectrometry (ESI+) can verify purity (>98% by GC) and molecular ion peaks (m/z 284.39) .
Advanced Research Questions
Q. How does this compound influence supramolecular interactions in crystal engineering?
The compound’s hydroxyl and methyl groups participate in hydrogen bonding (O-H···O) and van der Waals interactions, directing crystal packing. Computational modeling (e.g., Hirshfeld surface analysis) can map interactions like C-H···π and π-π stacking. These interactions are critical for designing co-crystals with tunable mechanical or thermal properties, leveraging its rigid biphenyl core .
Q. What role does this compound play in controlled polymerization reactions?
It acts as a chain-terminating agent in phase-transfer catalyzed polymerization. For example, in synthesizing poly(2,6-dimethyl-1,4-phenylene oxide), the compound regulates molecular weight by capping growing chains. Kinetic studies (e.g., GPC monitoring) show linear Mn vs. conversion plots, confirming living polymerization behavior. Adjusting its concentration allows precise control over polymer polydispersity (PDI <1.5) .
Q. How do structural modifications of this compound affect its reactivity in oxidative environments?
Substituting methyl groups with electron-withdrawing substituents (e.g., Cl) enhances oxidative stability, as shown in analogs like 2,2-Bis(4-hydroxy-3,5-dichlorophenyl)propane. Cyclic voltammetry reveals oxidation potentials shift by +0.3 V with chloro-substituents, making derivatives suitable as antioxidants in high-temperature applications .
Methodological Considerations
Q. What strategies mitigate data contradictions in thermal analysis (e.g., DSC vs. TGA)?
- DSC: Use heating rates ≤10°C/min to resolve overlapping thermal events (e.g., glass transitions).
- TGA: Pair with evolved gas analysis (EGA-MS) to distinguish decomposition steps (e.g., loss of hydroxyl groups vs. propane backbone cleavage). Contradictions often arise from sample preparation (e.g., crystallinity differences); annealing samples at 50°C for 24 hours improves reproducibility .
Q. How can researchers validate the ecological impact of this compound in compliance with REACH?
Conduct OECD 301F biodegradability tests (28-day aerobic conditions) and Daphnia magna acute toxicity assays (EC50 determination). Data from analogs suggest moderate ecotoxicity (EC50 ~10 mg/L), necessitating wastewater treatment protocols (e.g., activated carbon adsorption) to limit environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
